molecular formula C4H3BCl2N2O2 B12125161 2,4-Dichloropyrimidine-5-boronic acid

2,4-Dichloropyrimidine-5-boronic acid

Cat. No.: B12125161
M. Wt: 192.80 g/mol
InChI Key: CPOWKKAKGTWDJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrimidine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 2,4-dichloropyrimidine with boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like ethanol or water. Microwave irradiation can be employed to enhance the reaction efficiency, reducing the reaction time to as little as 15 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrimidine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

(2,4-dichloropyrimidin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOWKKAKGTWDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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